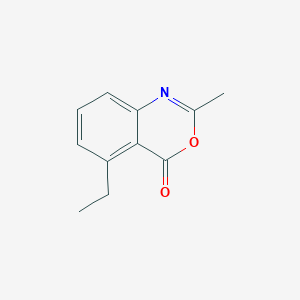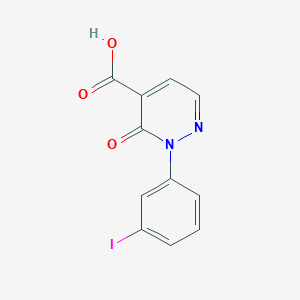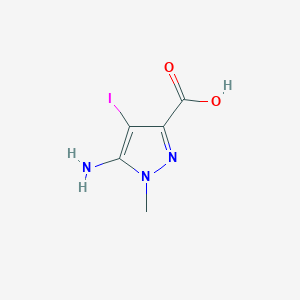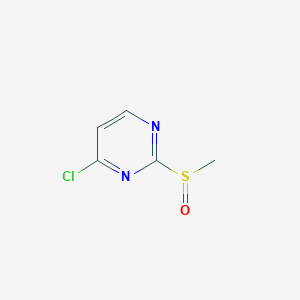
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one: is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzene ring fused with an oxazine ring, which is further substituted with ethyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid with acyl chlorides in the presence of a base such as triethylamine. The intermediate formed undergoes cyclization to yield the desired benzoxazinone derivative .
Another method involves the use of cyanuric chloride as a cyclization agent. The reaction between N-phthaloylglycine and anthranilic acid in chloroform, followed by the addition of cyanuric chloride, results in the formation of the benzoxazinone derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced benzoxazinone derivatives.
Substitution: Formation of substituted benzoxazinone derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis pathways . The exact molecular targets and pathways may vary depending on the specific application and the type of microorganism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: A closely related compound with similar biological activities.
4H-3,1-Benzothiazin-4-ones: Compounds with a sulfur atom replacing the oxygen in the benzoxazinone ring, exhibiting different biological activities.
Uniqueness
5-Ethyl-2-methyl-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
106324-45-2 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)11(13)14-7(2)12-9/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
HSRVZMKZPVXPJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)N=C(OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13658581.png)





![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate](/img/structure/B13658611.png)

![Methyl 1-[[(Trifluoromethyl)sulfonyl]oxy]-2-naphthoate](/img/no-structure.png)



![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)

